4-Chloro-3-(trifluoromethyl)anisole

説明

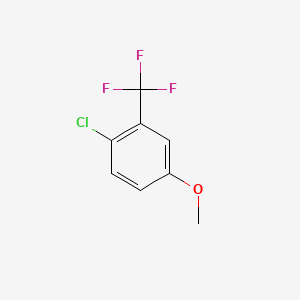

4-Chloro-3-(trifluoromethyl)anisole is an organic compound with the molecular formula C8H6ClF3O It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethyl group at the third position and a chlorine atom at the fourth position

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-(trifluoromethyl)anisole involves the following steps:

Starting Material: The synthesis begins with anisole (methoxybenzene).

Chlorination: Anisole is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride (SO2Cl2) in the presence of a catalyst like ferric chloride (FeCl3) to introduce the chlorine atom at the para position.

Trifluoromethylation: The chlorinated anisole is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst.

The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can also enhance efficiency and safety.

化学反応の分析

Types of Reactions

4-Chloro-3-(trifluoromethyl)anisole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted anisoles with various functional groups.

Oxidation: Formation of 4-chloro-3-(trifluoromethyl)benzaldehyde or 4-chloro-3-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-chloro-3-(difluoromethyl)anisole or 4-chloro-3-(monofluoromethyl)anisole.

科学的研究の応用

Pharmaceutical Applications

4-Chloro-3-(trifluoromethyl)anisole is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the development of drugs with anti-inflammatory and anti-cancer properties.

Case Study: Sorafenib Synthesis

Sorafenib, an anti-cancer medication, is synthesized using 4-Chloro-3-(trifluoromethyl)phenylisocyanate, which is derived from this compound. The synthesis involves a nitration process followed by reduction and is crucial for producing high-purity intermediates necessary for effective drug formulation .

Agrochemical Applications

In agrochemicals, this compound is explored for its potential in developing herbicides and insecticides. Its ability to disrupt biological pathways in pests makes it a candidate for creating effective pest control agents.

Material Science Applications

This compound is being investigated for its potential use in material science, particularly in the synthesis of advanced polymers with unique properties.

Properties and Benefits

Polymers derived from this compound exhibit enhanced chemical resistance and thermal stability, making them suitable for various industrial applications.

Chemical Biology Applications

In chemical biology, this compound serves as a probe to study enzyme mechanisms and interactions. Its distinctive chemical structure allows researchers to explore enzyme-substrate interactions effectively.

Research Insights

Studies have shown that this compound can selectively inhibit certain enzymes, providing insights into metabolic pathways and potential therapeutic targets.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism of Action |

|---|---|---|

| Pharmaceuticals | Intermediate for anti-cancer drugs | Inhibits specific enzymes/receptors |

| Agrochemicals | Development of herbicides/insecticides | Disrupts biological processes in pests |

| Material Science | Synthesis of advanced polymers | Enhances chemical resistance and stability |

| Chemical Biology | Probe for enzyme studies | Selectively inhibits enzymes |

作用機序

The mechanism of action of 4-Chloro-3-(trifluoromethyl)anisole depends on its specific application:

Pharmaceuticals: It may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Agrochemicals: It may interfere with essential biological processes in pests, such as enzyme inhibition or disruption of cell membranes.

Material Science: It may participate in polymerization reactions to form materials with desired properties.

類似化合物との比較

4-Chloro-3-(trifluoromethyl)anisole can be compared with other similar compounds, such as:

4-Chloroanisole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

3-(Trifluoromethyl)anisole: Lacks the chlorine atom, leading to variations in its chemical behavior and applications.

4-Bromo-3-(trifluoromethyl)anisole:

The uniqueness of this compound lies in the combination of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable for specific applications in pharmaceuticals, agrochemicals, and material science.

生物活性

4-Chloro-3-(trifluoromethyl)anisole (CAS No. 400-73-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including toxicity, environmental impact, and applications in various fields.

- Molecular Formula : C₈H₆ClF₃O

- Molecular Weight : 224.58 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 237.9 °C

- Melting Point : 35-37 °C

Toxicity and Safety

This compound has been classified as harmful based on its effects on human health and the environment. According to safety data sheets, it can cause skin irritation and serious eye damage upon contact. Additionally, it poses respiratory hazards and is toxic to aquatic life with long-lasting effects .

Environmental Impact

Research indicates that this compound has been detected in various environmental samples, raising concerns about its persistence and bioaccumulation potential. For instance, it has been identified in groundwater samples during pollution incidents, where it contributed to malodorous compounds in water supplies . Its presence in the environment necessitates careful monitoring due to its potential harmful effects on ecosystems.

Water Pollution Incident

A significant case study involved the identification of this compound in groundwater during a pollution incident in Catalonia, Spain. The compound was linked to malodorous episodes and was found at concentrations significantly lower than other related compounds, such as 3-(trifluoromethyl)phenol . This incident highlights the need for further investigation into the sources and degradation pathways of such compounds in water systems.

Toxicological Studies

In a series of toxicological assessments, this compound demonstrated acute toxicity in various organisms. The European Chemicals Agency (ECHA) has classified it under regulations due to its hazardous nature, emphasizing the importance of understanding its biological interactions .

Research Findings

Recent studies have focused on the synthesis and application of trifluoromethylated compounds like this compound in medicinal chemistry. These compounds are being explored for their potential roles as pharmaceuticals due to their unique electronic properties imparted by the trifluoromethyl group .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Toxicity Level | Environmental Persistence |

|---|---|---|---|

| This compound | 400-73-7 | High | Moderate |

| 3-(Trifluoromethyl)phenol | 375-99-1 | High | High |

| 2-(Trifluoromethyl)phenol | 375-98-0 | Moderate | Moderate |

特性

IUPAC Name |

1-chloro-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFKNQCAJLSTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378752 | |

| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-73-7 | |

| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。